Electronic Structure Modulation: HOMO-LUMO Gap Engineering via Chlorine Substitution
Density Functional Theory (DFT) calculations demonstrate that halogenation of the anthracene core, such as with a 4-chlorophenyl group, substantially perturbs frontier molecular orbital energies compared to the unsubstituted parent compound. A high-throughput DFT study on halogenated PAHs shows that each additional halogen substitution leads to a quantifiable decrease in the HOMO-LUMO gap (E_g^(H-L)) [1]. This trend, where chlorine substitution lowers the bandgap relative to unsubstituted anthracene, is a class-level inference that positions 9-(4-Chlorophenyl)anthracene as having a reduced bandgap, which can facilitate charge injection and shift emission characteristics.
| Evidence Dimension | HOMO-LUMO Energy Gap (E_g^(H-L)) |
|---|---|
| Target Compound Data | Calculated decrease relative to unsubstituted anthracene (inferred from halogenation trends) |
| Comparator Or Baseline | Unsubstituted Anthracene |
| Quantified Difference | A measurable decrease in E_g^(H-L) is observed upon halogen substitution, with the magnitude dependent on the specific halogen and substitution pattern [1]. |
| Conditions | DFT calculations using a mixed basis set with relativistic effects and a GGA functional [1] |
Why This Matters
A narrower bandgap is crucial for lowering charge injection barriers and tuning emission wavelengths in OLEDs.
- [1] Mora Perez, C. Organic Optoelectronic Materials: A High Throughput Investigation of Halogenated PAH's. Master's Thesis, California State University, Northridge, 2018. http://hdl.handle.net/10211.3/205554 View Source
